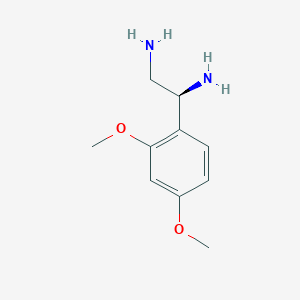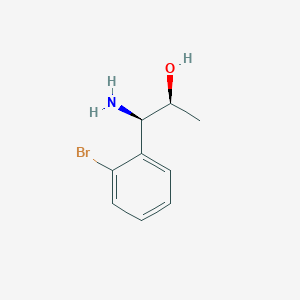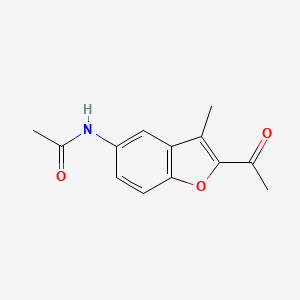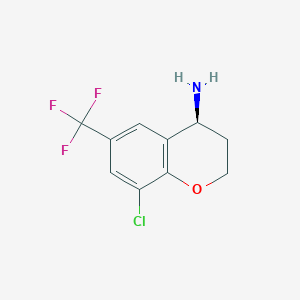![molecular formula C9H10F2N2O2 B15237467 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine](/img/structure/B15237467.png)
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is an organic compound characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety attached to an ethane-1,2-diamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine typically involves the following steps:
Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions.
Attachment of the Ethane-1,2-diamine Group: The difluorobenzo[d][1,3]dioxole intermediate is then reacted with ethane-1,2-diamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction environments to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzo[d][1,3]dioxole derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of new drugs.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the targets and the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile
- (S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorobenzo[d][1,3]dioxole moiety and ethane-1,2-diamine group make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H10F2N2O2 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F2N2O2/c10-9(11)14-7-2-1-5(6(13)4-12)3-8(7)15-9/h1-3,6H,4,12-13H2 |
Clave InChI |
YSUUJFAMBVQLEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(CN)N)OC(O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((2R,3R,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15237387.png)
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)


![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)

![(3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237424.png)
![4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237430.png)
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)




